2-Cyclobutylpiperidine hydrochloride
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Overview
Description
2-Cyclobutylpiperidine hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are crucial in medicinal chemistry as they serve as building blocks for various drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylpiperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with piperidine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or chromatography to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to maintain consistency in production .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-Cyclobutylpiperidine hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclobutylpiperidine hydrochloride involves its interaction with specific molecular targets in the body. It acts as a selective dopamine reuptake inhibitor, which means it prevents the reabsorption of dopamine into neurons, thereby increasing the levels of dopamine in the synaptic cleft. This action is crucial for its potential therapeutic effects in treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopentylpiperidine hydrochloride
- 2-Cyclohexylpiperidine hydrochloride
- 2-Cycloheptylpiperidine hydrochloride
Comparison
2-Cyclobutylpiperidine hydrochloride is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs with larger cycloalkyl groups. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-cyclobutylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-7-10-9(6-1)8-4-3-5-8;/h8-10H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCYUMHLJYVZLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2CCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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